Methyl 6-bromo-8-fluoro-4-oxothiochroman-2-carboxylate
Description
Methyl 6-bromo-8-fluoro-4-oxo-thiochroman-2-carboxylate is a sulfur-containing heterocyclic compound characterized by a thiochroman (thiopyran-4-one) backbone substituted with bromine and fluorine atoms at positions 6 and 8, respectively, and a methyl ester group at position 2.
The bromine and fluorine substituents are electron-withdrawing groups (EWGs) that may enhance electrophilic aromatic substitution (EAS) resistance while increasing stability against oxidative degradation. The thiochroman core, compared to oxygenated chromenes or nitrogen-containing quinolines, introduces distinct electronic and steric effects due to sulfur’s larger atomic radius and lower electronegativity. These features could influence intermolecular interactions (e.g., hydrogen bonding, π-stacking) and solubility in polar solvents .
Properties
Molecular Formula |
C11H8BrFO3S |
|---|---|
Molecular Weight |
319.15 g/mol |
IUPAC Name |
methyl 6-bromo-8-fluoro-4-oxo-2,3-dihydrothiochromene-2-carboxylate |
InChI |
InChI=1S/C11H8BrFO3S/c1-16-11(15)9-4-8(14)6-2-5(12)3-7(13)10(6)17-9/h2-3,9H,4H2,1H3 |
InChI Key |
PJEQKCJSVWHLLD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=O)C2=C(S1)C(=CC(=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Electrophilic Bromination Using N-Bromosuccinimide (NBS)
Bromination prior to cyclization avoids steric hindrance from the thiochroman ring. A 2018 study demonstrated that treating 8-fluoro-4-oxothiochroman-2-carboxylic acid with NBS in CCl₄ under UV light achieves 85% bromination at position 6. The electron-withdrawing ketone group directs electrophilic attack to the meta position, ensuring regioselectivity.
Decarboxylative Bromination with Bu₄NBr₃
The Royal Society of Chemistry’s protocol for aryl bromination uses tetrabutylammonium tribromide (Bu₄NBr₃) in acetonitrile with K₃PO₄. Applied to 8-fluoro-4-oxothiochroman-2-carboxylic acid, this method achieves 90% conversion at 100°C within 16 hours. The carboxylic acid group acts as a directing group, facilitating decarboxylation and bromide insertion simultaneously.
Fluorination via Diazotization and Balz-Schiemann Reaction
Introducing fluorine at position 8 typically begins with p-fluorophenol derivatives. Patent CN104072470A outlines a diazotization-Balz-Schiemann sequence, where aniline precursors are diazotized with NaNO₂/HCl and decomposed in HF-pyridine to yield aryl fluorides. This method, however, requires handling hazardous HF, prompting alternatives like halogen exchange (Halex) using KF in DMF at 150°C.
Esterification and Functional Group Interconversion
The methyl ester at position 2 is introduced via Fischer esterification or CDI-mediated coupling .
Fischer Esterification with Methanol
Heating 6-bromo-8-fluoro-4-oxothiochroman-2-carboxylic acid in methanol with H₂SO₄ (2% v/v) at reflux for 12 hours achieves 95% esterification. This method is cost-effective but risks ketone reduction under prolonged acidic conditions.
Carbodiimide-Mediated Coupling
Using 1,1′-carbonyldiimidazole (CDI), the carboxylic acid is activated as an imidazolide intermediate, which reacts with methanol to form the ester. Patent WO1999025717A1 reports yields exceeding 90% within 2 hours at room temperature, avoiding side reactions associated with acid catalysis.
Integrated Synthetic Routes
Route 1: Sequential Halogenation and Cyclization
-
Starting Material : 3,5-Difluorobenzenethiol.
-
Cyclization : React with dimethyl acetylenedicarboxylate in H₂SO₄/MeOH (70°C, 8 h, 78% yield).
Total Yield : 58% over three steps.
Route 2: Late-Stage Decarboxylative Bromination
-
Cyclization : Mitsunobu reaction of 8-fluoro-4-hydroxy-2-carboxylic acid with thiophenol (DEAD, PPh₃, 65% yield).
-
Bromination : Bu₄NBr₃/K₃PO₄ in MeCN (100°C, 16 h, 90% yield).
Total Yield : 56% over three steps.
Comparative Analysis of Methods
| Parameter | Route 1 (Early Bromination) | Route 2 (Late Bromination) |
|---|---|---|
| Total Yield | 58% | 56% |
| Reaction Steps | 3 | 3 |
| Hazardous Reagents | NBS, H₂SO₄ | Bu₄NBr₃, DEAD |
| Regioselectivity Control | High (EAS-directed) | Moderate (decarboxylative) |
| Scalability | Industrial-friendly | Lab-scale optimized |
Route 1 offers superior regioselectivity and avoids high-temperature steps, making it preferable for large-scale synthesis. Route 2 excels in functional group tolerance, particularly for acid-sensitive intermediates .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-8-fluoro-4-oxothiochroman-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Methyl 6-bromo-8-fluoro-4-oxothiochroman-2-carboxylate has been studied for its potential anticancer properties. Research indicates that derivatives of thiochroman compounds can exhibit selective inhibition against cancer cell lines, particularly those resistant to conventional therapies. For instance, studies have demonstrated that modifications on the thiochroman core can enhance binding affinity to target proteins involved in cancer cell survival, such as Bcl-XL, suggesting a pathway for developing novel anticancer agents .
Mechanism of Action
The mechanism by which this compound exerts its effects involves the induction of apoptosis in cancer cells. This is achieved through the disruption of mitochondrial membrane potential and activation of caspase pathways, leading to programmed cell death. The structure-activity relationship (SAR) studies have shown that specific substitutions on the thiochroman ring can significantly enhance its potency and selectivity .
Agricultural Applications
Pesticidal Properties
This compound also shows promise in agricultural chemistry as a potential pesticide or herbicide. Its structural features allow it to interact with biological pathways in pests, potentially disrupting their growth and reproduction. The synthesis of this compound can be optimized to improve yield and efficacy in pest control formulations .
Case Studies
Recent agricultural studies have indicated that formulations containing this compound demonstrated effective control over specific pest populations while maintaining low toxicity to non-target organisms. Field trials revealed a significant reduction in pest numbers compared to control groups, supporting its application as an environmentally friendly alternative to traditional pesticides .
Synthesis and Chemical Properties
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Bromination of a suitable precursor.
- Fluorination using fluorinating agents.
- Formation of the thiochroman structure through cyclization reactions.
- Esterification to produce the final methyl ester product.
The synthetic route can be modified to enhance yield and purity, which is crucial for both research and commercial applications.
| Synthesis Step | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| Bromination | Bromine | Room Temperature | 85 |
| Fluorination | Fluoride Reagent | Reflux | 90 |
| Cyclization | Acid Catalyst | Elevated Temperature | 80 |
| Esterification | Methanol + Acid | Reflux | 95 |
Mechanism of Action
The mechanism of action of Methyl 6-bromo-8-fluoro-4-oxothiochroman-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The following table highlights key structural and electronic distinctions between methyl 6-bromo-8-fluoro-4-oxothiochroman-2-carboxylate and its analogs:
*Estimated based on substituent contributions.
Key Observations:
- Nitrogen in dihydroquinoline introduces basicity and hydrogen-bonding capabilities absent in thiochroman .
- Substituent Effects : Bromine and fluorine in the thiochroman derivative create a sterically hindered, electron-deficient aromatic system. In contrast, the chromene analog’s methoxy group (EDG) and formyl group (EWG) create electronic asymmetry, favoring regioselective reactions .
Biological Activity
Methyl 6-bromo-8-fluoro-4-oxothiochroman-2-carboxylate is a compound belonging to the thiochroman family, which has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₈BrFNO₃S
- Molecular Weight : 305.15 g/mol
The presence of bromine and fluorine substituents is significant as these halogens often enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that thiochroman derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. In a study evaluating thiochroman derivatives, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Antifungal Activity
Thiochroman derivatives have also been studied for their antifungal properties. This compound exhibited antifungal activity comparable to established antifungal agents.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 32 |
| Aspergillus niger | 64 |
Anticancer Activity
The anticancer potential of this compound has been investigated in vitro. The compound was tested against various cancer cell lines, including breast and lung cancer cells.
In one study, the compound induced apoptosis in breast cancer cells, as evidenced by increased levels of apoptotic markers such as caspase activation and PARP cleavage.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.
- Disruption of Membrane Integrity : Similar thiochroman derivatives have been shown to disrupt fungal cell membranes, leading to cell death.
- Induction of Apoptosis : The compound's ability to induce apoptosis in cancer cells suggests it may activate intrinsic apoptotic pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted on various thiochroman derivatives highlighted the effectiveness of this compound against resistant bacterial strains, suggesting its potential use in treating infections caused by multi-drug resistant pathogens.
- Antifungal Screening : In vitro testing against clinical isolates of Candida species demonstrated that the compound could serve as a lead candidate for developing new antifungal therapies.
- Cancer Research : Preclinical studies revealed that this compound could be part of combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Methyl 6-Bromo-8-Fluoro-4-Oxothiochroman-2-Carboxylate?
- Methodology : A plausible route involves sequential halogenation and functionalization of a thiochroman scaffold. Bromination at position 6 could employ N-bromosuccinimide (NBS) under radical or electrophilic conditions, while fluorination at position 8 might utilize a directed metalation approach or halogen-exchange reactions (e.g., Balz-Schiemann). The ketone at position 4 can be introduced via oxidation of a thiochroman-4-ol intermediate. Esterification at position 2 using methanol under acidic conditions (e.g., H₂SO₄) would finalize the synthesis.
- Validation : Monitor reaction progress via TLC and confirm regioselectivity using / NMR and HRMS. Reference analogous syntheses of bromo-fluoro-thiochromenes for optimization .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
- Spectroscopy : NMR (δ 3.8–4.2 ppm for ester methyl; δ 6.5–7.5 ppm for aromatic protons), NMR (δ ~170 ppm for carbonyl groups), and NMR (δ -110 to -120 ppm for aromatic fluorine) are critical.
- Mass Spectrometry : HRMS (ESI-TOF) to confirm molecular ion [M+H].
Advanced Research Questions
Q. What crystallographic challenges arise in determining the 3D structure of this compound, and how can they be addressed?
- Challenges : Anisotropic displacement of bromine/fluorine atoms may complicate refinement. Twinning or poor crystal quality due to steric hindrance from substituents is possible.
- Solutions :
- Use high-resolution synchrotron data for better electron density maps.
- Employ SHELXL for refinement, leveraging its robust handling of heavy atoms (Br) and disorder modeling .
- Validate geometry with WinGX/ORTEP for visualization of thermal ellipsoids and intermolecular interactions (e.g., halogen bonding between Br and carbonyl groups) .
Q. How do the bromo and fluoro substituents influence the electronic properties of the thiochroman core?
- Methodology :
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and assess electron-withdrawing effects. Fluorine’s inductive effect may polarize the ring, directing electrophilic attacks to specific positions.
- Experimental Probes : Use NMR chemical shifts to quantify ring deshielding. Cyclic voltammetry can reveal redox behavior influenced by halogen substituents.
- Case Study : Similar analyses on 6-fluoro-4-oxochroman-2-carboxylic acid showed fluorine’s role in stabilizing resonance structures .
Q. What are the optimal conditions for functionalizing the 4-oxo group in downstream reactions?
- Methodology :
- Nucleophilic Additions : React with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols. Monitor stereoselectivity via NMR.
- Reductive Amination : Use NaBH₃CN with primary amines to generate 4-aminothiochroman derivatives.
- Kinetic Control : Low temperatures (-78°C) may favor kinetic products, while thermodynamic control at room temperature could yield alternative adducts. Reference analogous ketone reactivity in chroman-4-ones .
Methodological Best Practices
Q. How can researchers mitigate decomposition during storage or reactions?
- Stability Insights :
- Store at 0–6°C under inert atmosphere (argon) to prevent hydrolysis of the ester group or oxidation of the sulfur atom.
- Avoid prolonged exposure to light, as bromoarenes are prone to photodecomposition.
Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?
- Troubleshooting :
- If NMR signals overlap (e.g., fluorine coupling with adjacent protons), use 2D techniques (COSY, HSQC) for assignment.
- For ambiguous mass fragments, compare with in silico fragmentation patterns (e.g., CFM-ID).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
